molecular formula C9H9BKN6 B091338 Potassium Tris(1-pyrazolyl)borohydride CAS No. 18583-60-3

Potassium Tris(1-pyrazolyl)borohydride

Cat. No. B091338
CAS RN: 18583-60-3
M. Wt: 251.12 g/mol
InChI Key: LGSDBILUMDMIHT-UHFFFAOYSA-N
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Description

Potassium tris(1-pyrazolyl)borohydride and its derivatives are a class of compounds that have been studied for their unique chemical properties and potential applications. These compounds are often compared to cyclopentadienyl (Cp) ligands due to their similar charge, electron donation, and coordinating geometry, although their electron donation is formally σ-type rather than π-type .

Synthesis Analysis

The synthesis of tris(pyrazolyl)borate ligands and their potassium salts can be achieved through various methods. An improved synthesis of 3,5-bis(trifluoromethyl)pyrazole has been described, which is used for the high-yield syntheses of the corresponding tris(pyrazolyl)borates using sodium borohydride (NaBH4) and potassium borohydride (KBH4) . Additionally, the reaction between ruthenium carbonyl and potassium tris(pyrazolyl)borate results in deep red solutions from which various compounds can be obtained .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using X-ray crystallography. For instance, the X-ray structure of a fluorinated tris(pyrazolyl)borate complex revealed an unprecedented η^5-pyrazole potassium bonding interaction . The thallium derivative of hydrotris[3,5-bis(trifluoromethyl)pyrazolyl]borate was found to have a pyramidal geometry with respect to the three nitrogen atoms .

Chemical Reactions Analysis

The chemical reactivity of tris(pyrazolyl)borate complexes has been explored in various contexts. For example, the synthesis of a tris(pyrazolyl)borate-stabilized molybdenum alkylidene complex has been achieved, and its hydrolysis products have been characterized . Additionally, unusual coordination modes of tris(pyrazolyl)borates have been reported, with optimized syntheses and solid-state structures of alkali metal tris(pyrazolyl)borates showing different coordination patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(pyrazolyl)borate complexes are diverse and have been studied using various spectroscopic techniques. NMR spectroscopy has been used to study the structure of potassium and thallium salts of tris- and tetrakis-(pyrazol-1-yl) borates in solution . The antiproliferative activity of potassium tris(4-methyl-1-pyrazolyl) borohydride in hepatocellular carcinoma has also been characterized, demonstrating its potential as a chemotherapeutic agent .

Scientific Research Applications

Safety And Hazards

Potassium Tris(1-pyrazolyl)borohydride can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

InChI

InChI=1S/C9H9BN6.K/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;/h1-9H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSDBILUMDMIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BKN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635417
Record name (T-4)-Potassium Hydrotris(1H-pyrazolato-kappaN1)-borate(1-) potassium (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium Tris(1-pyrazolyl)borohydride

CAS RN

18583-60-3
Record name (T-4)-Potassium Hydrotris(1H-pyrazolato-kappaN1)-borate(1-) potassium (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium Tris(1-pyrazolyl)borohydride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium Tris(1-pyrazolyl)borohydride
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Reactant of Route 6
Potassium Tris(1-pyrazolyl)borohydride

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